奥司他韦酸

描述

科学研究应用

Oseltamivir acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying neuraminidase inhibitors and their synthesis.

Biology: Researchers study its interactions with viral proteins to understand its mechanism of action.

Medicine: It is extensively used in clinical trials to evaluate its efficacy against influenza and other viral infections.

Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications

作用机制

Target of Action

Oseltamivir acid, also known as oseltamivir carboxylate, is a potent and selective inhibitor of influenza virus neuraminidase enzymes . These enzymes are glycoproteins found on the surface of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from infected host cells .

Mode of Action

Oseltamivir acid exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from the host cells, thereby impairing influenza virus replication and limiting its infectivity . It selectively inhibits neuraminidase-mediated hydrolysis of host sialic acid residues bound to budding virions, a necessary step in influenza replication .

Biochemical Pathways

The inhibition of neuraminidase by oseltamivir acid blocks the release of progeny virions from infected cells . This action disrupts the viral replication process and limits the pathogenicity of the influenza virus . The binding process of oseltamivir and neuraminidase involves multiple metastable states and major binding pathways, including the transfer of oseltamivir from the secondary sialic acid binding site to the catalytic site .

Pharmacokinetics

Oseltamivir is ingested as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile means that oseltamivir is suitable for use in diverse patient populations, including young children, elderly patients, various ethnic groups, and those with renal or hepatic impairment .

Result of Action

The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications, including pneumonia and respiratory failure .

Action Environment

The action of oseltamivir acid can be influenced by environmental factors. For instance, oseltamivir has been found to be persistent in wastewater treatment plants and can find its way into surface and groundwater sources . This environmental presence of oseltamivir raises concerns about potential ecotoxicological risks . Furthermore, the exposure of oseltamivir might be significantly increased in conditions with elevated cirrhosis severity, which might be associated with a higher risk of adverse drug effects .

生化分析

Biochemical Properties

Oseltamivir acid interacts with the neuraminidase enzyme of the influenza virus . This enzyme is responsible for cleaving sialic acid residues on the host cell surface, a necessary step for the virus to bud from the host cell and continue its replication cycle . By inhibiting this enzyme, oseltamivir acid prevents the release of new virus particles, thereby limiting the spread of the virus within the host .

Cellular Effects

Oseltamivir acid has a significant impact on the function of cells infected with the influenza virus. By inhibiting the neuraminidase enzyme, it prevents the release of new virus particles from the host cell, thereby limiting the spread of the virus within the host . This can lead to a reduction in the severity and duration of influenza symptoms .

Molecular Mechanism

Oseltamivir acid exerts its effects at the molecular level by binding to the neuraminidase enzyme on the surface of the influenza virus . This binding inhibits the enzyme’s activity, preventing it from cleaving sialic acid residues on the host cell surface . This inhibition blocks the release of new virus particles from the host cell, thereby limiting the spread of the virus .

Temporal Effects in Laboratory Settings

In laboratory settings, oseltamivir acid has been shown to reduce the time to first alleviation of influenza symptoms . Its effectiveness decreases significantly if administration is delayed beyond 48 hours after the onset of symptoms . This highlights the importance of early treatment with oseltamivir acid in managing influenza infections .

Dosage Effects in Animal Models

In animal models, the effects of oseltamivir acid have been shown to vary with dosage . While specific dosage effects can depend on the particular animal model and strain of influenza virus used, generally, higher doses of oseltamivir acid result in greater reductions in viral shedding and symptom severity .

Metabolic Pathways

Oseltamivir acid is involved in the metabolic pathway of the influenza virus. It acts by inhibiting the neuraminidase enzyme, which plays a crucial role in the virus’s replication cycle . This inhibition disrupts the virus’s ability to spread within the host, effectively limiting the progression of the infection .

Transport and Distribution

Oseltamivir acid is transported and distributed within cells and tissues via the bloodstream . After oral administration, it is rapidly converted by hepatic esterases into its active form . It then penetrates sites of infection at concentrations sufficient to inhibit viral replication .

Subcellular Localization

The subcellular localization of oseltamivir acid is primarily within the cytoplasm of cells . This is where the drug exerts its antiviral activity, inhibiting the neuraminidase enzyme and preventing the release of new virus particles from the host cell .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of oseltamivir acid typically begins with shikimic acid, a naturally occurring compound found in Chinese star anise. The process involves several steps:

Esterification: Shikimic acid is esterified with ethanol and thionyl chloride to form an ester.

Ketalization: The ester undergoes ketalization with p-toluenesulfonic acid and 3-pentanone to form a ketal.

Mesylation: The ketal is then mesylated using triethylamine and methanesulfonyl chloride.

Industrial Production Methods: The industrial production of oseltamivir acid involves large-scale synthesis starting from shikimic acid. The process has been optimized to ensure high yields and purity. The key steps include:

Reductive Opening: The ketal is reductively opened under modified Hunter conditions.

Epoxide Formation: The resulting mesylate is converted to an epoxide under basic conditions.

Amino Alcohol Formation: The epoxide is opened with allyl amine to yield an amino alcohol.

Reduction and Acylation: The amino alcohol undergoes reduction and selective acylation to form the final product.

化学反应分析

Types of Reactions: Oseltamivir acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of oseltamivir acid, which can have different pharmacological properties .

相似化合物的比较

Zanamivir: Another neuraminidase inhibitor used to treat influenza.

Laninamivir: A long-acting neuraminidase inhibitor.

Peramivir: An intravenous neuraminidase inhibitor.

Comparison:

Oseltamivir Acid: Oral administration, widely used, effective against a broad range of influenza strains.

Zanamivir: Inhaled administration, effective but less convenient for patients with respiratory issues.

Laninamivir: Long-acting, requires less frequent dosing.

Peramivir: Intravenous administration, used in severe cases where oral or inhaled medications are not suitable.

Oseltamivir acid stands out due to its oral bioavailability and widespread use in treating and preventing influenza.

属性

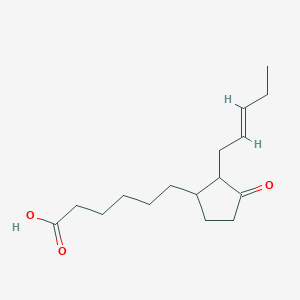

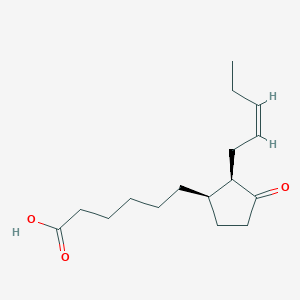

CAS 编号 |

204255-09-4 |

|---|---|

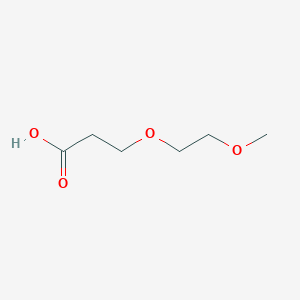

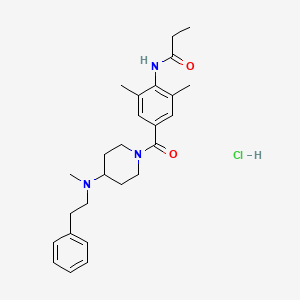

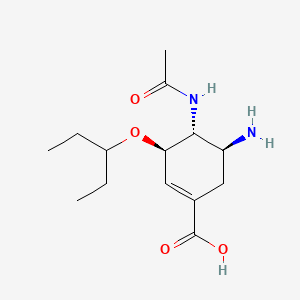

分子式 |

C16H29ClN2O4 |

分子量 |

348.9 g/mol |

IUPAC 名称 |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1 |

InChI 键 |

OHEGLAHLLCJYPX-ONAKXNSWSA-N |

SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |

手性 SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl |

规范 SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

187227-45-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Oseltamivir hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。